(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Brand Name: Vulcanchem
CAS No.: 94213-24-8
VCID: VC1769791
InChI: InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7-
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Molecular Formula: C9H7Cl2N5
Molecular Weight: 256.09 g/mol

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

CAS No.: 94213-24-8

Cat. No.: VC1769791

Molecular Formula: C9H7Cl2N5

Molecular Weight: 256.09 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine - 94213-24-8

Specification

CAS No. 94213-24-8
Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
IUPAC Name (1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide
Standard InChI InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7-
Standard InChI Key BXDSJOGMJUKSAE-CHHVJCJISA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N

Introduction

Chemical Identity and Properties

Identification Data

The compound can be identified through several standard chemical identifiers as shown in the following table:

ParameterValue
CAS Number94213-24-8, 84689-20-3
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
EINECS303-726-9

These identification parameters are critical for regulatory compliance and scientific reference .

Synonyms and Alternative Nomenclature

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is known by several alternative names in scientific literature and chemical databases:

Synonym
(E)-2,3-dichlorobenzene-1-carbohydrazonoyl cyanide
2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE
(E)-N-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide
N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide
(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide

This diversity in nomenclature reflects different approaches to describing the compound's structure and functional groups .

Physicochemical Properties

The physicochemical properties of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine influence its behavior in chemical reactions and biological systems:

PropertyValueType
Boiling Point395.3±52.0 °CPredicted
Density1.52±0.1 g/cm³Predicted
pKa4.06±0.70Predicted

It should be noted that these values are computational predictions rather than experimental measurements, and may be associated with related isomers . Actual experimental values may vary under different conditions.

Molecular Structure and Stereochemistry

Structural Features

The molecular structure of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine contains several key structural elements:

  • A phenyl ring with chlorine substituents at the 2 and 3 positions

  • A cyano (C≡N) group attached to a carbon that forms part of a double bond

  • A carbazamidine moiety that contains a guanidine-like structure

  • An E-configuration across the central carbon-carbon double bond

This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions .

Stereoisomerism

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine exists as a stereoisomer, with the E-isomer being distinguished from the Z-isomer (CAS: 94213-23-7) by the spatial arrangement of substituents around the double bond . This stereochemical difference can significantly impact:

  • Physical properties such as melting point and solubility

  • Chemical reactivity in various reactions

  • Biological activity and interaction with potential target molecules

The specific stereochemistry is an important consideration for research applications of this compound, as stereoisomers can exhibit markedly different biological activities .

Research Applications

Medicinal Chemistry

The structural features of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine suggest potential applications in medicinal chemistry research . Compounds with similar structural features have been investigated for various biological activities, including:

  • Enzyme inhibition properties

  • Receptor binding capabilities

  • Potential therapeutic applications

The presence of the 2,3-dichlorophenyl group, combined with the carbazamidine moiety, creates a unique molecular architecture that may interact with specific biological targets .

Structure-Activity Relationships

The specific positioning of the chlorine atoms at the 2,3-positions of the phenyl ring in (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is significant for its potential biological activity . This positional isomerism can significantly influence:

Understanding these structure-activity relationships is crucial for the rational design of related compounds with enhanced properties for specific research applications .

Regulatory Status

Registration Information

According to the European Chemicals Agency (ECHA), (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has been registered under applicable regulatory frameworks . The substance appears in regulatory lists maintained by ECHA, indicating compliance with certain chemical regulations in the European Union. As noted in the ECHA database: "This substance has been registered according to REACH regulations" .

Supplier Reference CodePurity Specification
DY774356NLT 98%

This data indicates the compound's accessibility for research applications .

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